molecular formula C13H11NO B11899756 6-Ethoxynaphthalene-2-carbonitrile CAS No. 66217-26-3

6-Ethoxynaphthalene-2-carbonitrile

Katalognummer: B11899756
CAS-Nummer: 66217-26-3
Molekulargewicht: 197.23 g/mol
InChI-Schlüssel: IMPMRSUQFSFUPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Ethoxynaphthalene-2-carbonitrile is an organic compound with the molecular formula C13H11NO It is a derivative of naphthalene, characterized by the presence of an ethoxy group at the 6th position and a nitrile group at the 2nd position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxynaphthalene-2-carbonitrile typically involves the reaction of 6-ethoxynaphthalene with a suitable nitrile source under controlled conditions. One common method is the nucleophilic substitution reaction where 6-ethoxynaphthalene is treated with cyanogen bromide (BrCN) in the presence of a base such as sodium hydroxide (NaOH). The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the nitrile group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the high quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Ethoxynaphthalene-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction of the nitrile group can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield primary amines.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with Pd/C catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products:

    Oxidation: 6-Ethoxynaphthalene-2-carboxylic acid.

    Reduction: 6-Ethoxynaphthalene-2-amine.

    Substitution: Various halogenated derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

6-Ethoxynaphthalene-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its stable aromatic structure.

Wirkmechanismus

The mechanism of action of 6-Ethoxynaphthalene-2-carbonitrile in biological systems involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The aromatic structure allows for π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

    6-Methoxynaphthalene-2-carbonitrile: Similar structure but with a methoxy group instead of an ethoxy group.

    2-Naphthalenecarbonitrile: Lacks the ethoxy group, providing a simpler structure.

    6-Ethoxynaphthalene-1-carbonitrile: Similar but with the nitrile group at the 1st position.

Uniqueness: 6-Ethoxynaphthalene-2-carbonitrile is unique due to the specific positioning of the ethoxy and nitrile groups, which confer distinct chemical reactivity and potential biological activity. This compound’s unique structure allows for specific interactions in chemical and biological systems, making it a valuable molecule for research and industrial applications.

Eigenschaften

CAS-Nummer

66217-26-3

Molekularformel

C13H11NO

Molekulargewicht

197.23 g/mol

IUPAC-Name

6-ethoxynaphthalene-2-carbonitrile

InChI

InChI=1S/C13H11NO/c1-2-15-13-6-5-11-7-10(9-14)3-4-12(11)8-13/h3-8H,2H2,1H3

InChI-Schlüssel

IMPMRSUQFSFUPM-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC2=C(C=C1)C=C(C=C2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.